

Atrasentan Hydrochloride with and without Losartan: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Atrasentan Hydrochloride*

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This guide provides a detailed comparison of the efficacy of **Atrasentan Hydrochloride**, a selective endothelin A (ETA) receptor antagonist, when used as an add-on therapy to a renin-angiotensin system (RAS) inhibitor, such as losartan, versus the efficacy of RAS inhibition alone. The information is compiled for researchers, scientists, and drug development professionals, with a focus on experimental data from key clinical trials.

It is important to note that current clinical trials have primarily investigated Atrasentan as an adjunct to the standard of care, which includes RAS inhibitors. Therefore, this guide focuses on the added benefit of Atrasentan in patients already receiving treatment like losartan, as direct comparative data for Atrasentan monotherapy in the targeted patient populations is not available from the reviewed major clinical trials.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from pivotal clinical trials assessing the efficacy of Atrasentan in combination with RAS inhibitors.

Table 1: Efficacy of Atrasentan in Diabetic Nephropathy (SONAR Trial)

The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a Phase 3 trial that evaluated the effect of Atrasentan on renal outcomes in patients with type 2 diabetes and nephropathy who were already being treated with a maximum tolerated dose of a RAS inhibitor.^{[1][2]}

| Endpoint | Atrasentan (0.75 mg/day) + RAS Inhibitor (n=1325) | Placebo + RAS Inhibitor (n=1323) | Hazard Ratio (95% CI) | p-value |
|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|----------------------------------------|--------------------------|---------|
| Primary Composite Renal Endpoint (Doubling of serum creatinine or end-stage renal disease) | 79 (6.0%) | 105 (7.9%) | 0.65 (0.49–0.88) | 0.0047 |
| Hospitalization for Heart Failure | 47 (3.5%) | 34 (2.6%) | 1.33 (0.85–2.07) | 0.208 |
| All-Cause Mortality | 58 (4.4%) | 52 (3.9%) | 1.09 (0.75–1.59) | 0.65 |

Data from the "responder" population in the SONAR trial.[\[1\]](#)

Table 2: Efficacy of Atrasentan in IgA Nephropathy (ALIGN Trial - Interim Analysis)

The ALIGN trial is a Phase 3 study evaluating the efficacy and safety of Atrasentan in patients with IgA nephropathy at risk of progressive loss of renal function, who are on a stable and maximally tolerated dose of a RAS inhibitor.[\[3\]](#)[\[4\]](#)

| Endpoint | Atrasentan (0.75 mg/day) + RAS Inhibitor (n=135) | Placebo + RAS Inhibitor (n=135) | Between- Group Difference (95% CI) | p-value |
|----------------------------------------------------------------------|--------------------------------------------------------------|---------------------------------------|---------------------------------------------|---------|
| Geometric Mean % Change in UPCR from Baseline at Week 36 | -38.1% | -3.1% | -36.1% (-44.6 to -26.4) | <0.001 |

UPCR: Urine Protein-to-Creatinine Ratio. Data from a prespecified interim analysis.[\[3\]](#)[\[4\]](#)

Table 3: Dose-Ranging Efficacy of Atrasentan in Diabetic Nephropathy (Phase 2 Trial)

This table summarizes data from an 8-week, double-blind, placebo-controlled Phase 2 study of Atrasentan in patients with diabetic nephropathy on stable RAS inhibition.[\[5\]](#)

| Endpoint | Atrasentan 0.25 mg (n=22) | Atrasentan 0.75 mg (n=22) | Atrasentan 1.75 mg (n=22) | Placebo (n=23) |
|-------------------------------------------|------------------------------|------------------------------|------------------------------|----------------|
| Reduction from Baseline in UACR | 21% | 42% (p=0.023 vs placebo) | 35% (p=0.073 vs placebo) | 11% |
| Proportion with >40% UACR Reduction | 30% | 50% (p=0.029 vs placebo) | 38% | 17% |

UACR: Urine Albumin-to-Creatinine Ratio.

Experimental Protocols

SONAR Trial (Study of Diabetic Nephropathy with Atrasentan)

- Objective: To evaluate the effect of Atrasentan compared with placebo on the time to doubling of serum creatinine or the onset of end-stage renal disease (ESRD) in participants with type 2 diabetes and nephropathy on maximal RAS inhibition.[2]
- Design: A Phase 3, prospective, randomized, double-blind, placebo-controlled, multicenter study with an enrichment period.
- Population: Adults aged 18-85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min/1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g, who were on a maximum tolerated labeled daily dose of a RAS inhibitor.[1]
- Procedure:
 - Run-In Period: Optimization of RAS inhibitor and diuretic doses.
 - Enrichment Period (6 weeks): All participants received open-label Atrasentan (0.75 mg/day) to assess for a ≥30% reduction in UACR ("responders") and to evaluate tolerability.
 - Double-Blind Treatment Period: "Responders" were randomized 1:1 to receive Atrasentan (0.75 mg/day) or placebo. A separate group of "non-responders" was also randomized.
- Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[1]

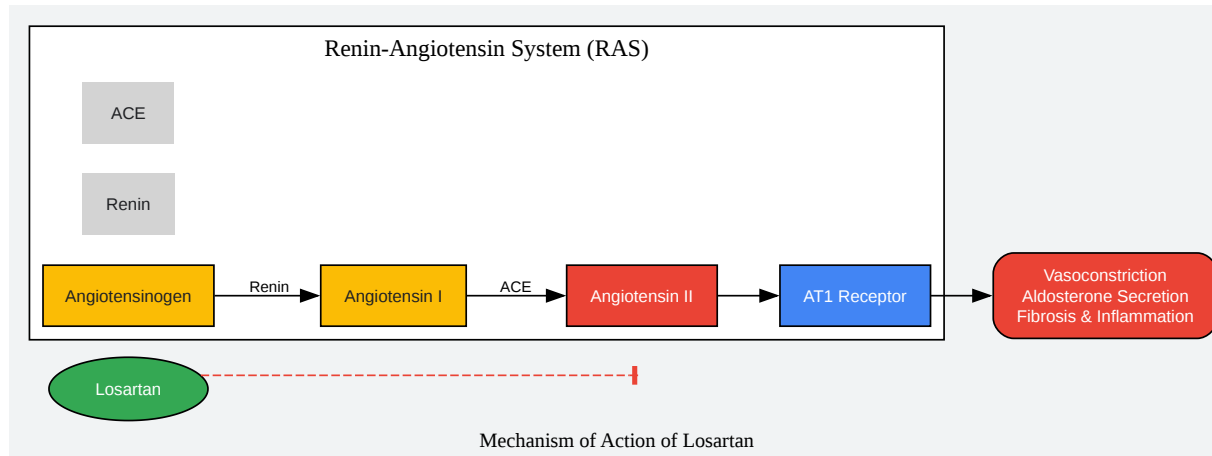
ALIGN Trial (Atrasentan in Patients with IgA Nephropathy)

- Objective: To evaluate the efficacy and safety of Atrasentan compared to placebo in patients with IgA nephropathy (IgAN) at risk of progressive loss of renal function.
- Design: A Phase 3, randomized, double-blind, placebo-controlled study.[3]
- Population: Patients with biopsy-proven IgAN, total urine protein ≥1 g/day, and an eGFR of at least 30 mL/min/1.73 m², receiving a maximally tolerated and stable dose of a RAS inhibitor.[4]

- Procedure:
 - Screening and Optimization: Patients were required to be on a stable and maximally tolerated dose of a RAS inhibitor for at least 12 weeks prior to randomization.
 - Randomization: Patients were randomized to receive either Atrasentan (0.75 mg daily) or placebo for 132 weeks.
- Primary Efficacy Endpoint: Change in proteinuria as measured by 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to week 36.[3]

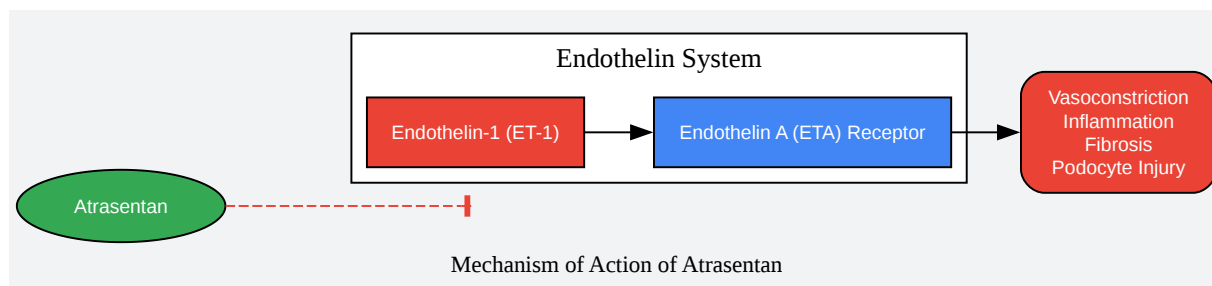
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of Losartan and Atrasentan, as well as the experimental workflow of the SONAR trial.



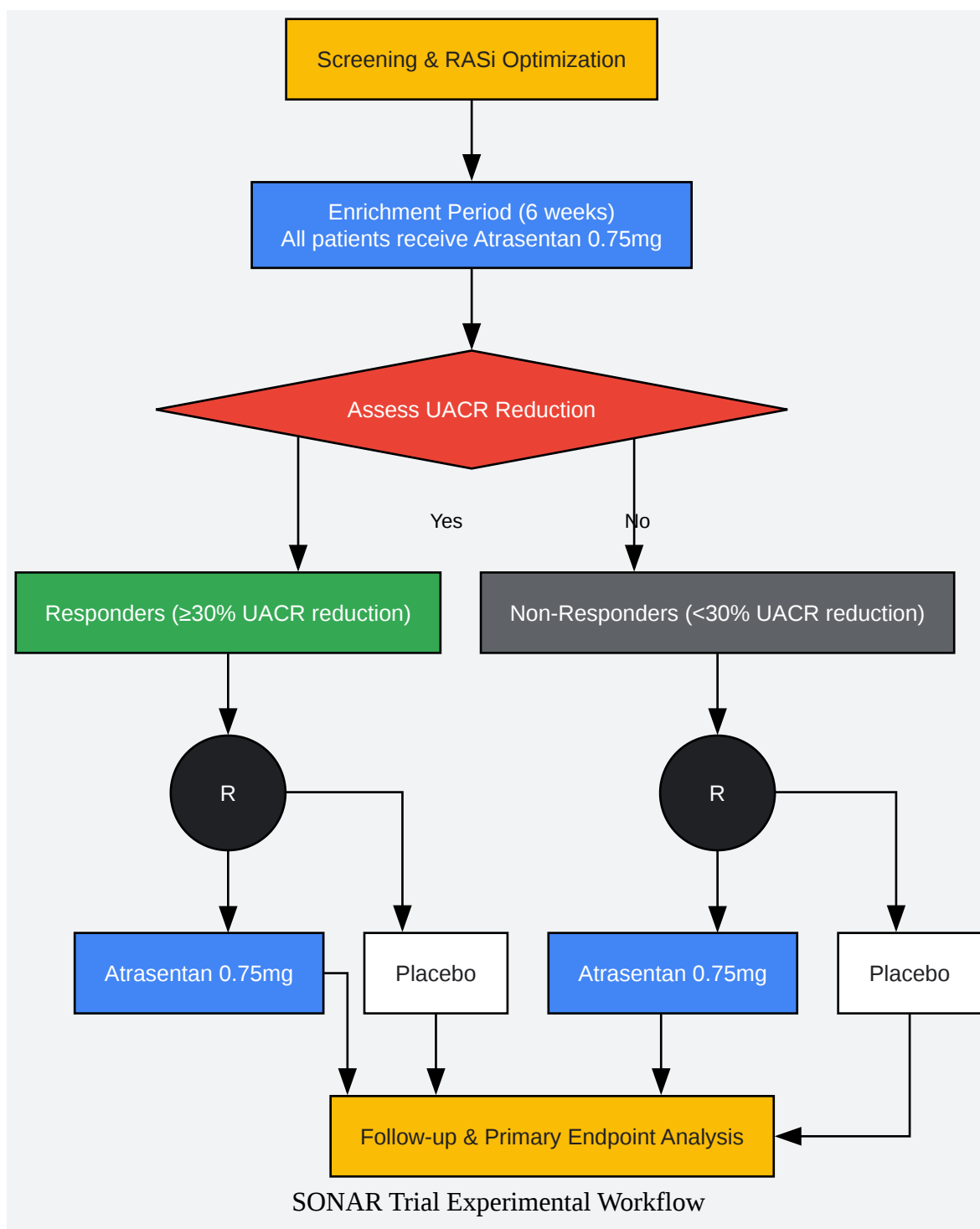
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Caption: Mechanism of Action of Losartan.



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Caption: Mechanism of Action of Atrasentan.



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Caption: SONAR Trial Experimental Workflow.

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